molecular formula C16H9Cl2NO2 B12895595 4-(3,4-Dichlorobenzylidene)-2-phenyloxazol-5(4H)-one

4-(3,4-Dichlorobenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B12895595
M. Wt: 318.2 g/mol
InChI Key: MYUAUDNSRVTJCU-NTEUORMPSA-N
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Description

4-(3,4-Dichlorobenzylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorobenzylidene group and an oxazol-5(4H)-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-phenyloxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The mixture is heated under reflux for several hours to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorobenzylidene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorobenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,4-Dichlorobenzylidene)-2-phenyl-4-quinolinecarbohydrazide
  • N’-(3,4-Dichlorobenzylidene)-3-(3,4-dimethoxy-phenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

Compared to similar compounds, 4-(3,4-Dichlorobenzylidene)-2-phenyloxazol-5(4H)-one stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines .

Properties

Molecular Formula

C16H9Cl2NO2

Molecular Weight

318.2 g/mol

IUPAC Name

(4E)-4-[(3,4-dichlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C16H9Cl2NO2/c17-12-7-6-10(8-13(12)18)9-14-16(20)21-15(19-14)11-4-2-1-3-5-11/h1-9H/b14-9+

InChI Key

MYUAUDNSRVTJCU-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)Cl)Cl)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)O2

Origin of Product

United States

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